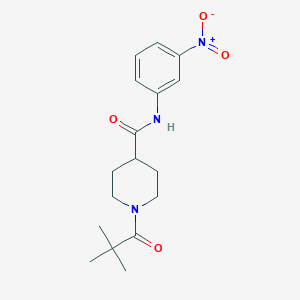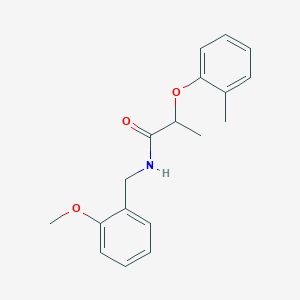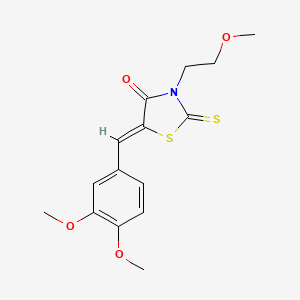
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide
描述
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that has been found to have various biochemical and physiological effects.
作用机制
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide works by uncoupling oxidative phosphorylation in mitochondria. This means that it disrupts the process by which cells generate energy from food. By uncoupling oxidative phosphorylation, this compound causes the mitochondria to generate heat instead of ATP, which is the energy currency of cells. This leads to an increase in metabolic rate and a decrease in ATP production.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases metabolic rate, which can lead to weight loss. It also has been found to have neuroprotective effects, which may be useful in treating neurodegenerative diseases. However, this compound can also be toxic to cells, and high doses can lead to cell death.
实验室实验的优点和局限性
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide is a useful tool for studying mitochondrial function in cells. It is relatively easy to use and can provide valuable information about the role of mitochondria in various diseases. However, this compound can be toxic to cells, and high doses can lead to cell death. Therefore, it is important to use this compound in a controlled manner and to take appropriate safety precautions.
未来方向
There are many potential future directions for research involving 1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide. One area of research is the development of new drugs that target mitochondrial function. This compound has been used as a starting point for the development of new drugs that can selectively target mitochondria in cancer cells. Another area of research is the use of this compound as a tool to study the role of mitochondria in aging and age-related diseases. Finally, this compound may also have potential as a treatment for neurodegenerative diseases, although more research is needed to determine its safety and effectiveness in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research to study mitochondrial function. It is a useful tool for studying the role of mitochondria in various diseases and has potential as a starting point for the development of new drugs. However, it is important to use this compound in a controlled manner and to take appropriate safety precautions, as it can be toxic to cells. Further research is needed to fully understand the potential of this compound in scientific research and medicine.
科学研究应用
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study mitochondrial function. It is commonly used to measure the rate of oxygen consumption in cells, which is an indicator of mitochondrial function. This compound has also been used to study the role of mitochondria in various diseases, such as cancer and neurodegenerative diseases.
属性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)16(22)19-9-7-12(8-10-19)15(21)18-13-5-4-6-14(11-13)20(23)24/h4-6,11-12H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJIXDIUNJRZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)

![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4649687.png)
